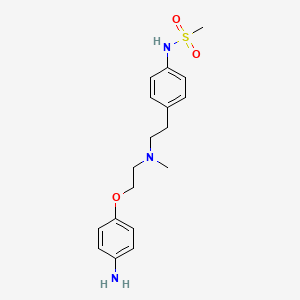
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a dibutylamino group, and a phenoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the sulfonation of a suitable aromatic precursor, followed by the introduction of the dibutylamino group through nucleophilic substitution. The phenoxy group can be introduced via an etherification reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学的研究の応用
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the dibutylamino group may enhance lipophilicity, facilitating membrane penetration. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups, used as antibiotics.
Phenoxybenzoic acids: Compounds with similar phenoxy groups, used in herbicides and pharmaceuticals.
Dibutylamino derivatives: Compounds with similar dibutylamino groups, used in various chemical syntheses.
Uniqueness
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound in research and industry.
特性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
3-(dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23(13-6-4-2)18-14-16(21(24)25)15-19(29(22,26)27)20(18)28-17-10-8-7-9-11-17/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25)(H2,22,26,27) |
InChIキー |
MYCDGAQAFHMODN-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


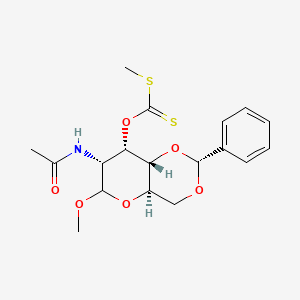
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
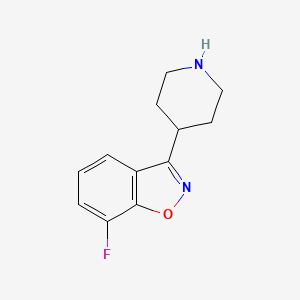

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
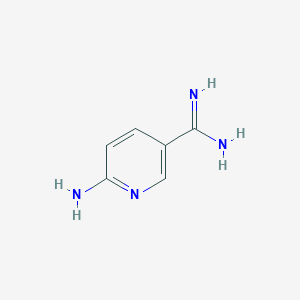

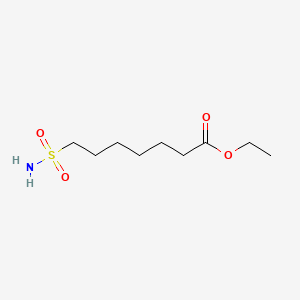
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)

![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
